molecular formula C12H20F2N2O2 B1531118 Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 1228631-69-3

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1531118
CAS No.: 1228631-69-3
M. Wt: 262.3 g/mol
InChI Key: DPKMOHMENJEEJV-UHFFFAOYSA-N
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Description

“Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the molecular formula C12H20F2N2O2 . It is used as a reagent in the synthesis of RET kinase inhibitors .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-5-4-11(6-15-7-11)12(13,14)8-16/h15H,4-8H2,1-3H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 262.3 . It is an oil at room temperature . The compound should be stored at 0-8°C .

Scientific Research Applications

Spirolactams as Conformationally Restricted Pseudopeptides

Research conducted by Fernandez et al. (2002) highlights the synthesis of spirolactam derivatives for use in peptide synthesis as constrained surrogates of Pro-Leu and Gly-Leu dipeptides. These derivatives serve as gamma-turn/distorted type II beta-turn mimetics in the structural analysis of peptides, indicating their utility in understanding peptide conformation and design (M. M. Fernandez et al., 2002).

Supramolecular Arrangements in Cyclohexane-Spirohydantoin Derivatives

Graus et al. (2010) have prepared and analyzed the molecular and crystal structures of cyclohexane-spirohydantoin derivatives, including tert-butyl substituted variants. Their study discusses the influence of substituents on supramolecular arrangements, highlighting the potential for these compounds in the development of novel molecular assemblies (Sara Graus et al., 2010).

Synthesis and Applications in Rho–Kinase Inhibitor Production

A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho–kinase inhibitor K-115, showcases the compound's role in medicinal chemistry, particularly in the synthesis of therapeutic agents targeting cardiovascular diseases (N. Gomi et al., 2012).

Fluorinated Analogs as Novel Protecting Groups

Pardo et al. (2001) explored fluorous derivatives of tert-butyl alcohol, assessing their efficiency as protecting groups for carboxylic acids in fluorous synthesis. This research underscores the compound's versatility in synthetic organic chemistry, providing a foundation for its application in fluorous phase reactions (J. Pardo et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of kinase inhibitors. It interacts with enzymes such as RET kinase and CDK4/6, which are crucial in cell signaling pathways and cancer progression . The compound’s interactions with these enzymes involve binding to their active sites, thereby inhibiting their activity and modulating downstream signaling pathways. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of RET kinase and CDK4/6 can lead to altered cell proliferation and apoptosis, making it a potential candidate for cancer therapy . Furthermore, this compound may affect other cellular processes, such as DNA repair and cell cycle regulation, through its interactions with various biomolecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes like RET kinase and CDK4/6, leading to their inhibition . This inhibition disrupts the enzymes’ normal functions, resulting in changes in cell signaling and gene expression. Additionally, this compound may induce conformational changes in its target proteins, further influencing their activity and interactions with other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as sustained inhibition of kinase activity and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth by targeting RET kinase and CDK4/6 . Higher doses may lead to toxic or adverse effects, including off-target interactions and disruption of normal cellular functions. Studies have identified threshold doses that balance efficacy and safety, providing valuable insights for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolism in drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties . Once inside the cells, this compound may localize to specific compartments or organelles, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-5-4-11(6-15-7-11)12(13,14)8-16/h15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKMOHMENJEEJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CNC2)C(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate
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Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate
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Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate

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